Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate is a complex organic compound with significant potential in various scientific applications. Its molecular formula is , and it has a molecular weight of approximately 329.4 g/mol. This compound is primarily recognized for its potential as a fungicide, showcasing promising results in preliminary studies.
This compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide high-quality research chemicals suitable for laboratory use. It falls under the classification of amino acid derivatives, specifically those containing both amine and ester functional groups, which are often explored for their biological activities .
The synthesis of Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate typically involves several steps that include the formation of the benzyl and cyanocyclopentyl groups, followed by the introduction of the amino and ester functionalities.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
The structural formula of Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate can be represented using various notation systems:
InChI=1S/C18H23N3O3/c1-24-17(23)13-21(11-15-7-3-2-4-8-15)12-16(22)20-18(14-19)9-5-6-10-18/h2-4,7-8H,5-6,9-13H2,1H3,(H,20,22)
COC(=O)CN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N
These notations describe the connectivity of atoms within the molecule, providing insights into its three-dimensional conformation .
Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its properties for specific applications .
The mechanism of action for Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate as a fungicide likely involves interference with fungal cell wall synthesis or function. The compound may inhibit key enzymes involved in these processes, leading to cell lysis or impaired growth.
Research indicates that compounds with similar structures often disrupt cellular processes by mimicking natural substrates or acting as enzyme inhibitors, thus providing a pathway for further exploration in antifungal therapies .
Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and potential applications in research settings .
Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate is primarily utilized in research related to:
The ongoing research into this compound aims to unlock further applications across various fields including agriculture, pharmaceuticals, and materials science .
CAS No.: 112484-85-2
CAS No.: 10606-14-1